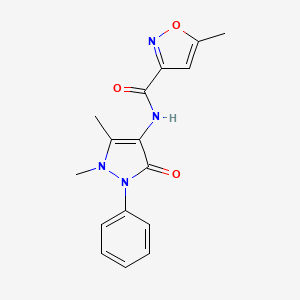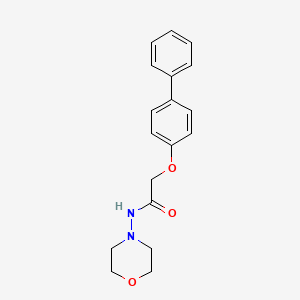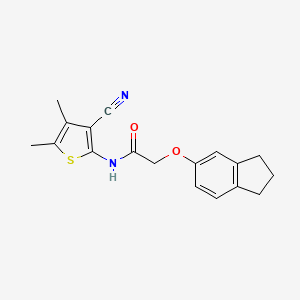![molecular formula C12H18BrN3O2 B4185185 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in treating various diseases.
Wirkmechanismus
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide works by inhibiting the activity of a specific enzyme called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is overexpressed in various cancers and inflammatory diseases. By inhibiting BRD4, this compound can prevent the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In inflammatory cells, this compound can reduce the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting BRD4 without interfering with other cellular processes. However, one limitation is that this compound has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide. One potential application is in combination therapy with other cancer drugs to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for treating various diseases. Finally, the development of more potent and selective BRD4 inhibitors could lead to even greater therapeutic potential for this class of drugs.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in scientific research for its potential use in treating various diseases. Its specificity for BRD4 and range of biochemical and physiological effects make it a promising candidate for further study and development.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-9-10(13)8-16(15-9)6-3-5-14-12(17)11-4-2-7-18-11/h8,11H,2-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFPYMBCCBKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)


![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]azepane](/img/structure/B4185173.png)
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)
![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)
